molecular formula C10H9NO B1281045 6-Methylquinolin-2(1H)-one CAS No. 4053-34-3

6-Methylquinolin-2(1H)-one

Cat. No. B1281045
CAS RN: 4053-34-3
M. Wt: 159.18 g/mol
InChI Key: LOUXUHOSYWFSHV-UHFFFAOYSA-N
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Description

6-Methylquinolin-2(1H)-one, also known as 6-MQO, is a heterocyclic compound with an aromatic ring and a nitrogen atom at its center. It is a colorless solid with a molecular weight of 163.19 g/mol and a melting point of 97.5 °C. 6-MQO is widely used in the synthesis of various organic compounds, and has been studied for its potential applications in pharmaceuticals and other scientific research.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Knorr Synthesis Adaptation : 6-Methylquinolin-2(1H)-one is used in the Knorr synthesis of related compounds, like 6-bromo-4-methylquinolin-2(1H)-one, demonstrating its significance in medicinal chemistry for creating novel compounds for disease treatment (Wlodarczyk et al., 2011).

  • Anticancer Potential : This compound has been explored for its potential in creating anticancer agents. Research includes synthesis and testing of derivatives, showing promise in targeting specific cancer types (Kubica et al., 2018).

  • Antimicrobial Activity : Certain derivatives of this compound have been synthesized and tested for antimicrobial activity, indicating potential use in addressing bacterial infections (Bawa et al., 2009).

Computational Chemistry and Spectroscopy

  • Molecular Modeling : Computational methods, including Density Functional Theory (DFT), have been utilized to study the structural and spectroscopic characteristics of this compound derivatives, providing insights into their electronic and geometric properties (Murugavel et al., 2018).

  • Spectroscopic Analysis : The compound and its derivatives have been the subject of detailed spectroscopic analysis, including FTIR, FT-Raman, and NMR, enhancing understanding of their structural characteristics (Pourmousavi et al., 2016).

Biological Applications

  • Biological Imaging : this compound derivatives have been used in developing fluorescent probes for biological applications, such as detecting specific biomolecules or ions in biological systems (Sun et al., 2018).

  • Proton Transfer Studies : This compound has been used in studies of photoinduced proton transfer, providing insights into molecular dynamics and reaction mechanisms relevant to biological and chemical systems (Pérez-Lustres et al., 2007).

Environmental Chemistry

  • Contaminant Degradation : Research on the degradation of methylquinolines, including this compound, in contaminated environments has been conducted, contributing to the understanding of environmental remediation processes (Reineke et al., 2008).

properties

IUPAC Name

6-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUXUHOSYWFSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481812
Record name 6-METHYLQUINOLIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4053-34-3
Record name 6-Methylquinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4053-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-METHYLQUINOLIN-2(1H)-ONE
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URL https://comptox.epa.gov/dashboard/DTXSID20481812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylquinolin-2(1H)-one
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Synthesis routes and methods

Procedure details

The title compound is prepared from p-toluidine and cinnamoyl chloride according to the procedure described in Synthesis 1975, 739. The crude product obtained is triturated in Et2O/hexanes and filtered to give the title compound as a beige solid which is used in the subsequent step.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the key structural features of 6-Methylquinolin-2(1H)-one and how is it typically characterized?

A1: this compound is a heterocyclic compound featuring a quinoline core with a methyl group at the 6th position and a carbonyl group at the 2nd position. This structure allows for various derivatizations and modifications, leading to a range of biological activities.

  • Spectroscopic Data: Researchers commonly employ techniques like IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of synthesized this compound derivatives. [, , , , ] For instance, the presence of characteristic peaks in the NMR spectra, corresponding to the protons and carbons in the quinoline ring system and the methyl group, provides strong evidence for its structure.

Q2: The provided research mentions synthesizing various derivatives of this compound. What is one approach to achieving this, and what are the potential benefits?

A2: One efficient method for synthesizing diverse 12-methyl-7-phenylbenzo[h]naphtho[b][1,6]naphthyridin-8-one derivatives, which are structurally related to this compound, involves a multi-component reaction. [] This reaction uses 4-hydroxy-6-methylquinolin-2(1H)-one, 1-naphthylamine, and various aldehydes under microwave irradiation. This approach offers several advantages:

    Q3: The research indicates that certain derivatives of this compound show promising anticancer activity. Could you elaborate on the structure-activity relationship (SAR) findings?

    A3: While the provided papers don't delve deeply into the SAR of this compound itself regarding anticancer activity, one study describes the synthesis and evaluation of cyclometalated iridium(III) complexes containing terpyridyl-based ligands derived from this compound. [] This research offers insights into how structural modifications influence the biological activity:

      Q4: Beyond anticancer activity, are there other areas where the biological activity of this compound derivatives is being explored?

      A4: Yes, researchers are actively investigating the potential of this compound derivatives in other therapeutic areas. One study identified a novel α1B-adrenoceptor antagonist based on the this compound scaffold. []

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